N-(4-Iodo-2-isopropylphenyl)benzamide
Overview
Description
N-(4-Iodo-2-isopropylphenyl)benzamide: is a chemical compound with the molecular formula C16H16INO. It is known for its applications in scientific research, particularly in the study of opioid receptors and addiction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodo-2-isopropylphenyl)benzamide typically involves the reaction of 4-iodo-2-isopropylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(4-Iodo-2-isopropylphenyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the isopropyl group.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted derivatives.
Oxidation Products: Oxidized forms of the isopropyl group, such as alcohols or ketones.
Hydrolysis Products: 4-iodo-2-isopropylaniline and benzoic acid.
Scientific Research Applications
N-(4-Iodo-2-isopropylphenyl)benzamide is primarily used in research to investigate the mechanisms of opioid receptors and opioid addiction. It serves as a potent, selective, and irreversible μ-opioid receptor antagonist. This makes it valuable in studies aimed at understanding opioid receptor function, developing new analgesics, and exploring treatments for opioid addiction.
Mechanism of Action
The compound exerts its effects by binding irreversibly to the μ-opioid receptors, thereby blocking the action of endogenous opioids and opioid drugs. This irreversible binding prevents the receptor from being activated, which is useful in studying the receptor’s role in pain modulation and addiction pathways.
Comparison with Similar Compounds
- N-(4-Iodo-2-methylphenyl)benzamide
- N-(4-Iodo-2-ethylphenyl)benzamide
- **N-(4-Iodo
Properties
IUPAC Name |
N-(4-iodo-2-propan-2-ylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c1-11(2)14-10-13(17)8-9-15(14)18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAGIOOCFUKYCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361754 | |
Record name | N-(4-IODO-2-ISOPROPYLPHENYL)BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509114-15-2 | |
Record name | N-(4-IODO-2-ISOPROPYLPHENYL)BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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